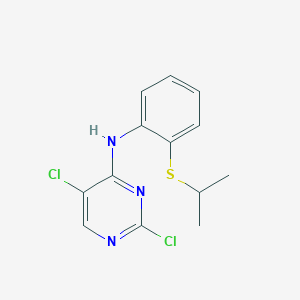

2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine

CAS No.: 1632485-14-3

Cat. No.: VC6542742

Molecular Formula: C13H13Cl2N3S

Molecular Weight: 314.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1632485-14-3 |

|---|---|

| Molecular Formula | C13H13Cl2N3S |

| Molecular Weight | 314.23 |

| IUPAC Name | 2,5-dichloro-N-(2-propan-2-ylsulfanylphenyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C13H13Cl2N3S/c1-8(2)19-11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) |

| Standard InChI Key | XBNWAVDIFJHCOK-UHFFFAOYSA-N |

| SMILES | CC(C)SC1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure comprises a pyrimidine ring substituted with chlorine atoms at the 2- and 5-positions. The 4-amino group of the pyrimidine is bonded to a phenyl ring bearing an isopropylthio (-S-) substituent at the ortho position . This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Molecular Formula and Weight

Spectroscopic and Computational Data

Synthesis and Optimization

One-Pot Nucleophilic Substitution and Oxidation

The patented synthesis (CN106854182B) involves two sequential nucleophilic substitutions followed by an oxidation step :

-

First Substitution:

-

Reactants: 2-Aminothiophenol, bromoisopropane.

-

Conditions: Ethyl acetate or acetonitrile, sodium carbonate/triethylamine, reflux at 60–80°C for 6 hours.

-

Product: 2-(Isopropylthio)aniline.

-

-

Second Substitution:

-

Reactants: Intermediate from Step 1, 2,4,5-trichloropyrimidine.

-

Conditions: Reflux for 12 hours, yielding 2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine.

-

-

Oxidation:

Reaction Optimization

-

Solvent Selection: Ethyl acetate and acetonitrile are preferred for their balance of polarity and boiling points .

-

Catalyst Efficiency: Sodium tungstate achieves >85% conversion in 7–8 hours, while sodium phosphotungstate reduces reaction time to 2 hours .

Physicochemical Properties

Computed and Experimental Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Solubility | Likely soluble in DMSO, DMF | Inferred |

| LogP (XLogP3-AA) | 5.0 | |

| Rotatable Bonds | 4 | |

| Topological Polar Surface | 76.3 Ų |

Stability and Reactivity

-

Thermal Stability: Stable under reflux conditions (60–80°C) .

-

Oxidative Sensitivity: The thioether group is susceptible to oxidation, necessitating controlled storage conditions .

Applications in Pharmaceutical Synthesis

Role in Ceritinib Production

The compound is a key intermediate in synthesizing ceritinib (LDK378), an FDA-approved ALK inhibitor . Ceritinib’s efficacy in ALK-positive NSCLC relies on the precise structural features introduced by this intermediate, particularly the sulfonyl group’s role in target binding.

Mechanistic Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume